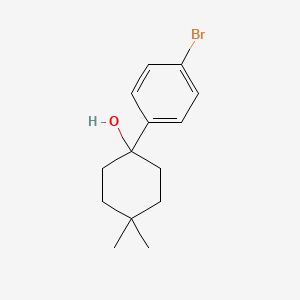
4-(4-ブロモフェニル)-4-ヒドロキシ-1,1-ジメチルシクロヘキサン
概要
説明
4-(4-Bromophenyl)-4-hydroxy-1,1-dimethylcyclohexane is an organic compound characterized by the presence of a bromophenyl group attached to a cyclohexane ring
科学的研究の応用
4-(4-Bromophenyl)-4-hydroxy-1,1-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-4-hydroxy-1,1-dimethylcyclohexane typically involves the bromination of a precursor compound followed by cyclization and hydroxylation steps. One common method involves the reaction of 4-bromophenylmagnesium bromide with 1,1-dimethylcyclohexanone under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent reactions using automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(4-Bromophenyl)-4-hydroxy-1,1-dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-bromophenyl)-4-oxocyclohexane.
Reduction: Formation of 4-(4-phenyl)-4-hydroxy-1,1-dimethylcyclohexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism by which 4-(4-Bromophenyl)-4-hydroxy-1,1-dimethylcyclohexane exerts its effects involves interactions with specific molecular targets. The bromophenyl group can engage in halogen bonding with biological molecules, while the hydroxyl group can form hydrogen bonds, influencing the compound’s activity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
4-Bromophenylacetic acid: Contains a bromophenyl group but differs in the presence of an acetic acid moiety.
4-Bromophenyl isocyanate: Features a bromophenyl group with an isocyanate functional group.
4-Bromophenylpiperazine: Incorporates a bromophenyl group within a piperazine ring.
Uniqueness
4-(4-Bromophenyl)-4-hydroxy-1,1-dimethylcyclohexane is unique due to its combination of a bromophenyl group with a cyclohexane ring and a hydroxyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
1-(4-bromophenyl)-4,4-dimethylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO/c1-13(2)7-9-14(16,10-8-13)11-3-5-12(15)6-4-11/h3-6,16H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHRNWDFOOCUMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(C2=CC=C(C=C2)Br)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601250303 | |
| Record name | Cyclohexanol, 1-(4-bromophenyl)-4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601250303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809158-05-1 | |
| Record name | Cyclohexanol, 1-(4-bromophenyl)-4,4-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1809158-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanol, 1-(4-bromophenyl)-4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601250303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


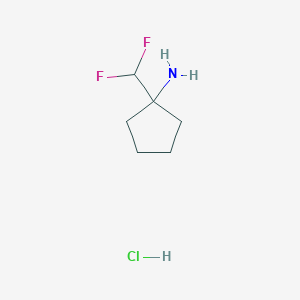
![6'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B1448719.png)


![2,2-dimethyl-N-[4-(trifluoroacetyl)pyridin-3-yl]propanamide](/img/structure/B1448722.png)
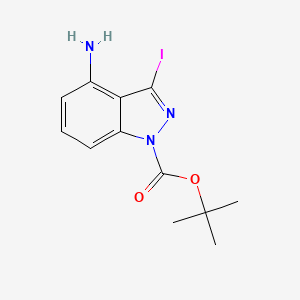

![Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B1448728.png)
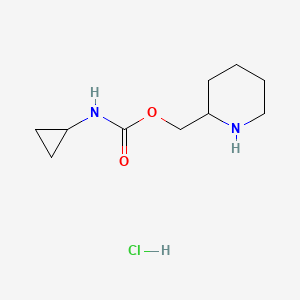
![[(2-Amino-1-cyclopentylethyl)sulfamoyl]dimethylamine hydrochloride](/img/structure/B1448732.png)

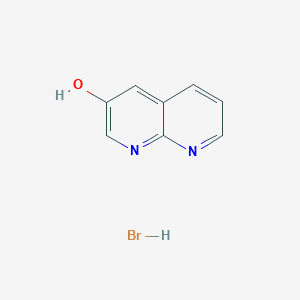

![(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride](/img/structure/B1448740.png)
